molecular formula C10H10Cl3N3O B12225342 3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12225342
M. Wt: 294.6 g/mol
InChI Key: OEFJNXPTYREMFY-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrazolamine structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,3-dichlorophenol with appropriate pyrazole derivatives under controlled conditions. The process may include steps such as nitration, esterification, reduction, and hydrolysis to achieve the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of a dichlorophenoxy group and a pyrazolamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10Cl3N3O

Molecular Weight

294.6 g/mol

IUPAC Name

3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H9Cl2N3O.ClH/c1-15-5-7(13)10(14-15)16-8-4-2-3-6(11)9(8)12;/h2-5H,13H2,1H3;1H

InChI Key

OEFJNXPTYREMFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N.Cl

Origin of Product

United States

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